2-Chloro-4-fluorophenol
Overview
Description
2-Chloro-4-fluorophenol is a chemical compound with the formula C6H4ClFO . It is a light yellow liquid and is used in the enzymatic production of fluorocatechols .
Synthesis Analysis
2-Chloro-4-fluorophenol can be synthesized by direct chlorination of 4-fluorophenol with chlorine gas at 0°-185° C. in the absence of a catalyst . This process has advantages in that the chlorination can be carried out using inexpensive reagents without requiring the use of particular apparatus and under mild conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorophenol consists of a six-membered aromatic ring with chlorine and fluorine substituents . The molecular weight of the compound is 146.55 .Chemical Reactions Analysis
One known chemical reaction involving 2-Chloro-4-fluorophenol is its reductive dechlorination to yield 2-fluorophenol .Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenol is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . The density of the compound is 1.344 g/mL at 25 °C .Scientific Research Applications
Environmental Fate and Plant Interaction
- Phytoremediation and Metabolite Analysis : Research by Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to study the fate of halogenated phenols like 4-chloro-2-fluorophenol in plants. They identified and quantified the parent compound and its metabolites in plant extracts, demonstrating the potential of using aquatic plants for phytoremediation of contaminated environments (Tront & Saunders, 2007).
Chemical Transformations
- Electrophilic Amination and Fluorine Removal : Bombek et al. (2004) explored the electrophilic amination of halophenols, including 4-fluorophenol. Their study showed the complete removal of the fluorine atom in certain reactions, highlighting a unique transformation pathway (Bombek, Požgan, Kočevar & Polanc, 2004).
Microbial Degradation
- Reductive Dechlorination by Microbes : Häggblom (1998) found that a sulfidogenic consortium could utilize 4-chloro-2-fluorophenol, leading to reductive dechlorination and accumulation of fluorophenols. This research provides insights into microbial degradation pathways of chlorophenols under sulfate-reducing conditions (Häggblom, 1998).
Crystal Structure Studies
- Structural Analysis Under Extreme Conditions : Oswald et al. (2005) examined the crystal structures of halophenols, including 4-fluorophenol, at low temperatures and high pressures. This study provides valuable information about the behavior of these compounds under extreme conditions, which can be crucial for designing materials and understanding molecular interactions (Oswald et al., 2005).
Spectroscopy and Photoreactions
- Spectroscopy and Photoreaction Mechanisms : Nanbu, Sekine, and Nakata (2012) investigated the infrared spectra and UV-induced photoreactions of halophenols in argon matrices. Their work contributes to a deeper understanding of the photoreaction mechanisms and spectroscopic properties of these compounds (Nanbu, Sekine & Nakata, 2012).
Bacterial Degradation
- Bacterial Utilization and Degradation Pathways : Duque et al. (2012) isolated a bacterial strain capable of degrading 2-fluorophenol. This study is significant for understanding how certain bacteria can metabolize organofluorine compounds, which has implications for bioremediation strategies (Duque et al., 2012).
Antibacterial Applications
- Antibacterial Compound Analysis : Vidhya, Austine, and Arivazhagan (2020) focused on the antibacterial properties of 2-chloro-5-fluoro phenol. They conducted a combined experimental and theoretical investigation, revealing significant antibacterial activity and providing insights into potential medicinal applications (Vidhya, Austine & Arivazhagan, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXYGDEYHNFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173744 | |
Record name | 2-Chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenol | |
CAS RN |
1996-41-4 | |
Record name | 2-Chloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1996-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1996-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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